4-Benzoylphthalic acid

Overview

Description

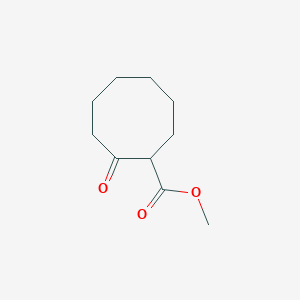

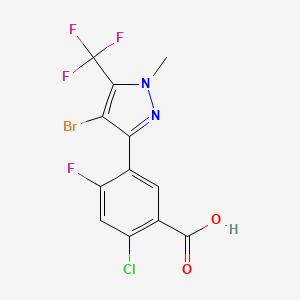

4-Benzoylphthalic acid (4-BPA) is an organic compound that is widely used in scientific research. It is a white crystalline solid, with a melting point of 158–160 °C and a molecular weight of 264.27 g/mol. It is a derivative of phthalic acid, a common aromatic dicarboxylic acid, and is used in a variety of applications in the laboratory, including as a reagent for organic synthesis and as a starting material for various pharmaceuticals.

Scientific Research Applications

Aggregation Enhanced Emission

- Research by Srivastava et al. (2016) focuses on 1,8-naphthalimide derivatives, related to benzoic acid compounds like 4-Benzoylphthalic acid. These compounds form nanoaggregates in specific solutions and exhibit aggregation-enhanced emission, useful in material sciences and photophysics (Srivastava, Singh, & Mishra, 2016).

Synthesis and Characterization for Biological Activity

- A 2019 study by Radi et al. discusses the synthesis of new compounds derived from 4-amino benzoic acid, a similar compound to this compound. These compounds are tested for their biological activity against different bacteria, demonstrating potential pharmaceutical applications (Radi et al., 2019).

Corrosion Inhibition

- Chafiq et al. (2020) studied spirocyclopropane derivatives for corrosion inhibition in metals. This research is significant in industrial applications, highlighting the potential of benzoic acid derivatives in protecting materials (Chafiq et al., 2020).

Atmospheric Chemistry

- A study on the ozone processing of organic coatings in the atmosphere, by Net et al. (2009), reveals the complex interactions involving benzoic acid derivatives, shedding light on environmental chemistry and atmospheric processes (Net et al., 2009).

Fluorescence Probing

- Research by Bekere et al. (2013) on 4-amino-1,8-naphthalimide derivatives, including compounds related to this compound, demonstrates their use as fluorescent probes for nanoparticles, important in nanotechnology and materials science (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Polymer Science

- Mayershofer et al. (2006) explored the synthesis of ruthenium-based catalysts using benzoic acid derivatives for polymerization processes. This has implications in the field of polymer chemistry and materials engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

Biomedical Applications

- Abatangelo et al. (2020) delve into the biological roles of hyaluronic acid and its derivatives, including those related to benzoic acid, in various medical fields like ophthalmology and cancer therapy (Abatangelo, Vindigni, Avruscio, Pandis, & Brun, 2020).

Safety and Hazards

Safety measures for handling 4-Benzoylphthalic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid derivatives have been found to inhibit the activity of certain enzymes, such as benzoate 4-monooxygenase .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition . The compound may bind to its target, altering its structure and function, leading to changes in the biochemical processes in which the target is involved .

Biochemical Pathways

For example, 4-hydroxybenzoic acid, a phenolic derivative of benzoic acid, is involved in several catabolic pathways in Pseudarthrobacter phenanthrenivorans . It’s plausible that 4-Benzoylphthalic acid might also be involved in similar pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as benzoic acid derivatives, have been studied . These studies suggest that such compounds can be absorbed and distributed in the body, metabolized (often via the P450 system), and excreted .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound’s action could lead to changes in the activity of its target proteins or enzymes, potentially affecting the biochemical processes in which these targets are involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other compounds . .

Biochemical Analysis

Biochemical Properties

4-Benzoylphthalic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative phosphorylation and other metabolic pathways. For instance, it can inhibit certain dehydrogenases, affecting the electron transport chain and ATP synthesis . Additionally, this compound can bind to proteins such as albumin, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, this compound has been shown to affect the expression of genes involved in stress responses and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses to environmental stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and impaired renal function . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds and the synthesis of secondary metabolites . It interacts with enzymes such as monooxygenases and dioxygenases, which catalyze the hydroxylation and cleavage of aromatic rings . These interactions can affect metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via active transport and facilitated diffusion . Once inside the cell, the compound can bind to transport proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be found in the cytoplasm, nucleus, and mitochondria, where it exerts different effects . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect oxidative phosphorylation and energy production . The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name |

4-benzoylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

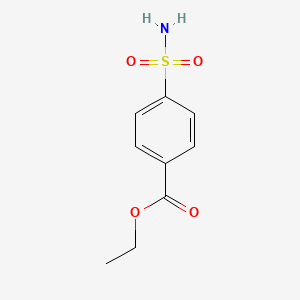

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332491 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3885-88-9 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)